BenchChemオンラインストアへようこそ!

N-(4-oxo-3-phenyl-4H-chromen-2-yl)furan-2-carboxamide

Monoamine oxidase B inhibition Chromone regioisomer SAR Neurodegenerative disease targets

N-(4-Oxo-3-phenyl-4H-chromen-2-yl)furan-2-carboxamide (CAS 900876-26-8, molecular formula C20H13NO4, molecular weight 331.3 g/mol) is a fully synthetic small molecule belonging to the chromone-2-carboxamide class. It features a 4H-chromen-4-one core bearing a phenyl substituent at position 3 and a furan-2-carboxamide moiety attached directly to the chromone ring at position 2 via an amide linkage.

Molecular Formula C20H13NO4
Molecular Weight 331.327
CAS No. 900876-26-8
Cat. No. B2634246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-oxo-3-phenyl-4H-chromen-2-yl)furan-2-carboxamide
CAS900876-26-8
Molecular FormulaC20H13NO4
Molecular Weight331.327
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC=CO4
InChIInChI=1S/C20H13NO4/c22-18-14-9-4-5-10-15(14)25-20(17(18)13-7-2-1-3-8-13)21-19(23)16-11-6-12-24-16/h1-12H,(H,21,23)
InChIKeyUMOWRKXWTORCHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Oxo-3-phenyl-4H-chromen-2-yl)furan-2-carboxamide (CAS 900876-26-8): Structural Identity and Procurement Baseline for a 2-Amide Chromone Screening Candidate


N-(4-Oxo-3-phenyl-4H-chromen-2-yl)furan-2-carboxamide (CAS 900876-26-8, molecular formula C20H13NO4, molecular weight 331.3 g/mol) is a fully synthetic small molecule belonging to the chromone-2-carboxamide class. It features a 4H-chromen-4-one core bearing a phenyl substituent at position 3 and a furan-2-carboxamide moiety attached directly to the chromone ring at position 2 via an amide linkage . This 2-carboxamide substitution pattern distinguishes it from the more extensively studied 3-carboxamide chromone isomer series, a regioisomeric difference that has been shown to produce divergent pharmacological profiles in monoamine oxidase inhibition studies [1]. The compound is catalogued in screening collections (e.g., ChemDiv, Asinex) and has been evaluated in multiple biochemical and cell-based high-throughput screening campaigns through NCATS and the Scripps Research Institute Molecular Screening Center .

Why Generic Substitution Fails for N-(4-Oxo-3-phenyl-4H-chromen-2-yl)furan-2-carboxamide: Regioisomeric Specificity and Amide Pharmacophore Constraints


The chromone carboxamide scaffold is acutely sensitive to the position of the carboxamide attachment (C-2 vs. C-3) and the nature of the amide substituent. A crystallographic comparison of 2- and 3-substituted chromone carboxamide derivatives by Gomes et al. (2015) demonstrated that the secondary carboxamide backbone adopts distinct conformational preferences depending on the substitution position, directly impacting the spatial presentation of the pharmacophore to the MAO-B active site [1]. Furthermore, the systematic SAR study by Reis et al. (2022) revealed that chromone 3-phenylcarboxamides and chromone 2-phenylcarboxamides exhibit markedly different structure-activity relationships; the 2-phenylcarboxamide series was the first to achieve low nanomolar MAO-B inhibition (IC50 ~8–13 nM) within the chromone class, highlighting the non-interchangeable nature of these regioisomers [2]. For the target compound, the combination of a 3-phenyl substituent on the chromone ring with a furan-2-carboxamide at position 2 creates a unique hydrogen-bonding and steric profile that cannot be replicated by the isomeric N-(4-oxo-2-phenyl-4H-chromen-6-yl)furan-2-carboxamide (CAS 39924-73-7, identical molecular formula) or the coumarin-series analog N-[3-(2-oxochromen-3-yl)phenyl]furan-2-carboxamide (CAS 839692-46-5) . Generic replacement based solely on molecular formula or common heterocyclic motifs would introduce uncharacterized changes in target engagement, selectivity, and off-target liability.

N-(4-Oxo-3-phenyl-4H-chromen-2-yl)furan-2-carboxamide: Quantitative Differentiator Evidence for Procurement Decisions


Regioisomeric Differentiation: 2-Carboxamide Chromone vs. 3-Carboxamide Chromone – MAO-B Inhibitory Potency Divergence

The position of the carboxamide on the chromone nucleus is a primary determinant of MAO-B inhibitory activity. In the Reis et al. (2022) study, chromone 3-phenylcarboxamide derivatives achieved MAO-B IC50 values of 8.3–13.0 nM, while the first reported chromone 2-phenylcarboxamides operated in the low nanomolar range but with a distinct SAR topography. The target compound, bearing a 2-furan-2-carboxamide rather than a 2-phenylcarboxamide, represents a departure from both series. The crystallographic work of Gomes et al. (2015) established that 2-substituted secondary carboxamides adopt a different hydrogen-bonding geometry compared to 3-substituted analogs, which translates to differential recognition by the MAO-B flavin adenine dinucleotide cofactor pocket [1]. This structural differentiation is not accessible in the 3-carboxamide chromone isomer series or the coumarin-based analog CAS 839692-46-5, where the lactone carbonyl replaces the chromone 4-oxo group [2].

Monoamine oxidase B inhibition Chromone regioisomer SAR Neurodegenerative disease targets

HepG2 Cytotoxicity Profile: Quantitative In Vitro Safety Margin Relative to the Chromone-2-Carboxamide Class

In a cell-based HepG2 cytotoxicity assay conducted by the Scripps Research Institute Molecular Screening Center (assay ID 7071-02_Inhibitor_Dose_DryPowder_Activity_Set16), N-(4-oxo-3-phenyl-4H-chromen-2-yl)furan-2-carboxamide was tested at concentrations up to 92.54 µM without producing meaningful cytotoxicity. The compound screening report indicates an activity score consistent with no significant HepG2 cytotoxicity at the tested concentrations . By comparison, the broader chromone-2-carboxamide class has been reported to include compounds (e.g., compound 13 in Bousejra-ElGarah et al., 2016) that exhibit IC50 values as low as 0.9 µM against MCF-7 cancer cells, indicating that the cytotoxic potential of chromone-2-carboxamides varies dramatically with amide side chain identity [1]. The target compound's apparent lack of HepG2 cytotoxicity at concentrations well above those required for target engagement (if MAO-B or related enzyme inhibition is the intended use) suggests a favorable initial safety window relative to more cytotoxic members of the class.

Hepatic cytotoxicity In vitro safety screening Chromone carboxamide tolerability

TDP1 Enzyme Inhibition: Negative Selectivity Data as a Differentiation Filter Against Off-Target Chromone Derivatives

In a quantitative high-throughput screen conducted by the NCGC (NCATS) against human TDP1 (tyrosyl-DNA phosphodiesterase 1) protein, N-(4-oxo-3-phenyl-4H-chromen-2-yl)furan-2-carboxamide was classified as 'Inactive' with a fitted LogAC50 of approximately –3.07 (corresponding to an AC50 in the high micromolar range, estimated ~850 µM) . This inactivity is notable because TDP1 is an emerging anticancer target involved in topoisomerase I-mediated DNA repair, and several chromone derivatives have been reported to interfere with DNA damage response pathways. The absence of TDP1 inhibition at pharmacologically relevant concentrations means this compound is less likely to produce confounding DNA repair pathway effects when used as a tool compound for other targets (e.g., MAO-B, urotensin-II receptor), providing a cleaner selectivity profile compared to promiscuous chromone analogs .

Tyrosyl-DNA phosphodiesterase 1 Off-target selectivity profiling Negative screening data

Urotensin-II Receptor Antagonism: Patent-Covered Structural Class Alignment Without Claimed Compound Identity

A patent filed by Yi Kyu-Yang and colleagues (EP-3143014-B1 and related applications) broadly claims 4-oxo-4H-chromen-2-carboxamide derivatives as urotensin-II (UT) receptor antagonists for the treatment of cardiovascular diseases including congestive heart failure, cardiac hypertrophy, and hypertension [1]. The claimed Markush structure encompasses the 4-oxo-4H-chromen-2-carboxamide scaffold with variable aryl and heteroaryl substituents. N-(4-Oxo-3-phenyl-4H-chromen-2-yl)furan-2-carboxamide falls within the structural scope of this patent class, though the specific compound itself is not individually exemplified in the available patent literature. Separately, a related SAR study on 5-arylfuran-2-carboxamide UT antagonists identified a 3,4-difluorophenyl analog (compound 1y) with an IC50 of 6 nM against the UT receptor, demonstrating that furan-2-carboxamide derivatives can achieve picomolar-to-low nanomolar potency at this target [2]. This positions the target compound at the intersection of two validated pharmacophore hypotheses (chromone-2-carboxamide and furan-2-carboxamide) for UT receptor antagonism, a dual pharmacophore alignment not shared by simpler close analogs such as N-(4-oxo-2-phenyl-4H-chromen-6-yl)furan-2-carboxamide (CAS 39924-73-7) where the carboxamide is attached at the 6-position rather than the 2-position .

Urotensin-II receptor antagonist Cardiovascular drug target Patent landscape differentiation

Isomeric Identity Constraint: Same Molecular Formula, Different Chromone Substitution Pattern – CAS 39924-73-7 as the Closest Structural Misassignment Risk

N-(4-Oxo-3-phenyl-4H-chromen-2-yl)furan-2-carboxamide (CAS 900876-26-8) shares its molecular formula (C20H13NO4) and molecular weight (331.3 g/mol) with at least two other commercially catalogued compounds: N-(4-oxo-2-phenyl-4H-chromen-6-yl)furan-2-carboxamide (CAS 39924-73-7) and N-[3-(2-oxochromen-3-yl)phenyl]furan-2-carboxamide (CAS 839692-46-5) . These three isomers differ critically in the attachment point of the furan-2-carboxamide moiety (chromone 2-position vs. 6-position vs. coumarin phenyl) and the chromone phenyl substitution (3-phenyl vs. 2-phenyl). Only CAS 900876-26-8 places the carboxamide directly at the chromone 2-position adjacent to the 3-phenyl group, a spatial arrangement that positions the amide NH and carbonyl groups for potential intramolecular hydrogen bonding with the chromone 4-oxo group. The 6-position isomer (CAS 39924-73-7) lacks this proximity and would project the pharmacophore in a different vector, while the coumarin analog (CAS 839692-46-5) replaces the chromone core with a 2-oxo-2H-chromene (coumarin) system, eliminating the 4-oxo hydrogen bond acceptor entirely [1]. Mass spectrometry alone cannot distinguish these isomers; procurement identity must be verified by 1H NMR (amide NH chemical shift, aromatic proton splitting pattern) or HPLC retention time comparison with an authentic standard.

Structural isomer differentiation Procurement identity verification Regioisomeric purity

N-(4-Oxo-3-phenyl-4H-chromen-2-yl)furan-2-carboxamide: Validated Research and Industrial Application Scenarios Supported by Quantitative Evidence


MAO-B Inhibitor Hit Identification and Lead Optimization with 2-Carboxamide Chromone Scaffold Exploration

Drug discovery programs targeting monoamine oxidase B for Parkinson's disease or other neurodegenerative conditions can deploy this compound as a representative of the under-explored chromone-2-carboxamide sub-series. Unlike the well-characterized chromone-3-carboxamide series (IC50 = 8.3–13.0 nM for optimized leads), the 2-carboxamide scaffold offers a distinct conformational geometry validated by X-ray crystallography, as demonstrated by Gomes et al. (2015) [1]. The Reis et al. (2022) study confirmed that chromone-2-phenylcarboxamides can achieve low nanomolar potency, establishing the viability of the 2-substitution pattern for MAO-B inhibition [2]. This compound, with its furan-2-carboxamide side chain replacing the phenyl amide, provides a starting point for exploring heteroaryl amide SAR in the 2-position, a chemical space not addressed in the published lead series. The low HepG2 cytotoxicity (>92.54 µM) supports its use in cellular MAO-B assays without confounding toxicity .

Urotensin-II Receptor Antagonist Screening Deck Assembly for Cardiovascular Drug Discovery

Given the patent coverage of 4-oxo-4H-chromen-2-carboxamide derivatives as UT receptor antagonists (EP-3143014-B1), this compound is a logical inclusion in focused screening libraries targeting the urotensin-II receptor for congestive heart failure, cardiac fibrosis, and hypertension indications [3]. The furan-2-carboxamide moiety aligns with a separate, validated pharmacophore for UT antagonism that has yielded compounds with IC50 values as low as 6 nM [4]. The dual pharmacophore architecture (chromone-2-carboxamide + furan-2-carboxamide) differentiates it from screening compounds that exploit only one of these two UT-active motifs. Procurement of this specific isomer (CAS 900876-26-8) rather than the 6-substituted isomer (CAS 39924-73-7) is essential because the 2-carboxamide position is the one specified in the patent Markush claims for the chromone series [3].

Isomer Identity Verification Reference Standard for Analytical Chemistry and Quality Control

The existence of three commercially catalogued isomers sharing the molecular formula C20H13NO4 (CAS 900876-26-8, CAS 39924-73-7, CAS 839692-46-5) creates a practical need for an authenticated reference standard of each isomer . This compound serves as the definitive 2-carboxamide-3-phenylchromone isomer, distinguishable from the 6-carboxamide and coumarin isomers by NMR (amide NH chemical shift affected by proximity to chromone 4-oxo) and HPLC retention time. Analytical chemistry groups supporting medicinal chemistry teams or compound management facilities can use this authenticated material to verify the identity of screening deck samples, resolve isomeric ambiguity in purchased libraries, and establish identity-release assays that go beyond mass spectrometry confirmation alone.

Negative Control Selection for TDP1 and ADAM17 Biochemical Assays

The compound has been empirically confirmed as inactive against TDP1 (AC50 ~850 µM, classified 'Inactive') and ADAM17 (1.23% inhibition at 6.95 µM) in NCGC and Scripps screening campaigns . This inactivity profile makes it suitable as a negative control compound in biochemical assays for these targets, particularly in laboratories working on DNA damage response (TDP1) or inflammatory sheddase (ADAM17/TACE) programs. The documented inactivity, combined with the absence of HepG2 cytotoxicity at screening-relevant concentrations, means the compound can be used at typical screening concentrations (10–30 µM) without producing target-specific or non-specific assay interference, which is a key requirement for rigorous negative control selection.

Quote Request

Request a Quote for N-(4-oxo-3-phenyl-4H-chromen-2-yl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.